molecular formula C26H25N3O3S B2910261 2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 537043-24-6

2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B2910261
CAS No.: 537043-24-6
M. Wt: 459.56
InChI Key: PCJQNDFRZUNYMA-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(4-ethoxyphenyl)-pyrimido[4,5-b]quinoline-4,6-dione is a tetracyclic heterocyclic compound featuring a pyrimido[4,5-b]quinoline core with a benzylsulfanyl group at position 2 and a 4-ethoxyphenyl substituent at position 3.

Synthesis: The synthesis of pyrimido[4,5-b]quinoline-dione derivatives typically involves multi-component reactions. For example, Trilleras et al. () synthesized 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-diones by reacting 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and aromatic aldehydes in acetic acid or ethanol . Ultrasound-assisted methods have also been employed to functionalize the pyrimido[4,5-b]quinoline core, improving reaction efficiency and yield .

Melting points for similar compounds vary widely (178–272°C), influenced by substituent polarity and crystallinity .

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-ethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-2-32-18-13-11-17(12-14-18)21-22-19(9-6-10-20(22)30)27-24-23(21)25(31)29-26(28-24)33-15-16-7-4-3-5-8-16/h3-5,7-8,11-14,21H,2,6,9-10,15H2,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJQNDFRZUNYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multiple steps. The process begins with the preparation of the core quinoline structure, followed by the introduction of the benzylsulfanyl and ethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-cancer or anti-inflammatory agent.

    Industry: It may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to a therapeutic effect.

Comparison with Similar Compounds

Key Observations :

  • Position 2 : Sulfanyl groups (e.g., benzyl, allyl, alkyl) influence solubility and steric bulk. Benzylsulfanyl (target compound) may enhance lipophilicity compared to smaller alkyl chains .
  • Position 5 : Aryl groups (e.g., 4-ethoxyphenyl, 4-nitrophenyl) modulate electronic properties. Electron-withdrawing groups (e.g., nitro) may reduce metabolic stability, while ethoxy groups improve bioavailability .

Key Observations :

  • Amine-substituted derivatives (e.g., 3m) generally exhibit higher yields (65–84%) compared to sulfanyl-substituted analogs .
  • Ultrasound-assisted synthesis improves reaction efficiency but may require specialized equipment .

Biological Activity

The compound 2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a member of the pyrimidoquinoline family. This class of compounds has attracted attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound based on available literature and experimental data.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S with a molecular weight of approximately 378.48 g/mol. The structure consists of a fused pyrimidine and quinoline ring system with various functional groups that may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of substituted benzyl sulfides with pyrimidine derivatives under specific conditions. The use of catalysts and optimized reaction parameters is crucial for achieving high yields and purity.

Antimicrobial Activity

Research indicates that similar pyrimidoquinoline derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that certain derivatives show potent antifungal activity against strains such as Candida albicans and Candida tropicalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 to 4 µg/mL against various fungal pathogens .

CompoundTarget OrganismMIC (µg/mL)
D13C. dubliniensis1-4
D9C. dubliniensis4-8
D10C. albicans2-6

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of various pyrimidoquinoline derivatives using assays like the Brine Shrimp Lethality Test. Results indicate that some derivatives possess moderate to significant cytotoxicity against cancer cell lines. Further investigations are needed to determine the specific cytotoxic profile of This compound .

The mechanism by which This compound exerts its effects likely involves:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in pathogen metabolism or replication.
  • Receptor Interaction : The structural features allow for potential binding to specific receptors or active sites in target organisms.

Case Studies

  • Antifungal Study : A study focusing on a related pyrimidoquinoline derivative demonstrated significant antifungal activity against multiple strains of Candida, suggesting that structural similarities may confer comparable efficacy to This compound .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various pyrimidoquinolines against cancer cell lines such as MCF-7 and HeLa cells showed promising results indicating potential as anticancer agents.

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